molecular formula C12H20N8O3 B11080449 1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide

1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide

Cat. No.: B11080449
M. Wt: 324.34 g/mol
InChI Key: UWLIHGZCVQGBKE-UHFFFAOYSA-N
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Description

1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide is a complex organic compound with the molecular formula C12H17N5O4 This compound is known for its unique structure, which includes a triazine ring substituted with morpholine groups and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with morpholine to introduce the morpholinyl groups. The resulting intermediate is further reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and morpholine groups play a crucial role in these interactions, allowing the compound to fit into the active sites of target molecules. This binding can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide can be compared with other triazine derivatives, such as:

    Altretamine: A triazine-based anticancer drug.

    Tretamine: Another triazine derivative with alkylating properties.

    Tetrazole-containing triazines: These compounds have similar structures but different functional groups, leading to distinct biological activities.

The uniqueness of this compound lies in its specific combination of morpholine and hydrazinecarboxamide groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C12H20N8O3

Molecular Weight

324.34 g/mol

IUPAC Name

1-amino-1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C12H20N8O3/c13-9(21)20(14)12-16-10(18-1-5-22-6-2-18)15-11(17-12)19-3-7-23-8-4-19/h1-8,14H2,(H2,13,21)

InChI Key

UWLIHGZCVQGBKE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N(C(=O)N)N)N3CCOCC3

Origin of Product

United States

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